1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide

medicinal chemistry structure-activity relationship hydrogen bonding

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide (CAS 450345-79-6) is a heterobifunctional small molecule (C₁₀H₁₄N₆O₃, MW 266.26 Da) belonging to the 5-nitropyrimidine class, bearing a primary carboxamide at the piperidine 4-position and a 6-amino-5-nitropyrimidin-4-yl substituent at N-1. Predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³, boiling point of 631.1 ± 55.0 °C at 760 mmHg, ACD/LogP of 1.68, polar surface area of 144 Ų, and zero Rule-of-5 violations.

Molecular Formula C10H14N6O3
Molecular Weight 266.261
CAS No. 450345-79-6
Cat. No. B2369468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide
CAS450345-79-6
Molecular FormulaC10H14N6O3
Molecular Weight266.261
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C10H14N6O3/c11-8-7(16(18)19)10(14-5-13-8)15-3-1-6(2-4-15)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,11,13,14)
InChIKeyDRMLOTOEYONGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide (CAS 450345-79-6): Procurement-Relevant Identity and Physicochemical Baseline


1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide (CAS 450345-79-6) is a heterobifunctional small molecule (C₁₀H₁₄N₆O₃, MW 266.26 Da) belonging to the 5-nitropyrimidine class, bearing a primary carboxamide at the piperidine 4-position and a 6-amino-5-nitropyrimidin-4-yl substituent at N-1 . Predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³, boiling point of 631.1 ± 55.0 °C at 760 mmHg, ACD/LogP of 1.68, polar surface area of 144 Ų, and zero Rule-of-5 violations . The compound contains 4 hydrogen bond donors and 9 hydrogen bond acceptors, with a freely rotatable bond count of 3 . Its ZINC database entry (ZINC03912657) indicates no known bioactivity annotated in ChEMBL20, confirming its status as an underexplored research scaffold [1].

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 5-nitropyrimidine scaffold exhibits high sensitivity to substitution pattern, with even minor positional or heterocyclic modifications producing divergent biological and physicochemical profiles. For example, within the aminonitropyrimidine class evaluated as ITPK1 inhibitors, structurally distinct compounds (designated 7 and 8) displayed IC₅₀ values spanning 0.77–2.5 μM across kinase and phosphatase assays, demonstrating that potency is not uniform among close analogs [1]. In the 2,4-diamino-5-nitropyrimidine series, the nature of the 4-amino substituent was essential for achieving PKC-θ selectivity over other kinases [2]. Consequently, substituting the target compound with a piperazine analog (e.g., tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, CAS 245450-04-8), a positional isomer (e.g., ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate, CAS 450345-78-5), or an unsubstituted core (6-amino-5-nitropyrimidine) will alter both the hydrogen bond donor/acceptor topology and the conformational landscape, invalidating any assumption of functional equivalence.

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity: 4-Carboxamide vs. 3-Carboxylate Positional Isomer

The target compound possesses a primary carboxamide (-CONH₂) at the piperidine 4-position, contributing 2 hydrogen bond donors (HBD) and yielding a total HBD count of 4. In contrast, the 3-carboxylate positional isomer (ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate, CAS 450345-78-5) replaces the carboxamide with an ethyl ester, eliminating two HBDs and reducing total HBD count to 2 while increasing lipophilicity . This difference in HBD count directly affects the compound's ability to engage in directional hydrogen bond networks with biological targets, a parameter known to be critical for kinase inhibitor binding where the hinge region typically requires specific HBD/HBA geometry [1].

medicinal chemistry structure-activity relationship hydrogen bonding

Physicochemical Property Differentiation: Piperidine-4-carboxamide vs. Piperazine-1-carboxylate Analog

The target compound (piperidine-4-carboxamide) has a predicted ACD/LogP of 1.68, polar surface area (PSA) of 144 Ų, density of 1.5 ± 0.1 g/cm³, and zero Rule-of-5 violations . The closely related piperazine analog tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate (CAS 245450-04-8) has molecular formula C₁₃H₂₀N₆O₄ (MW 324.34 Da), containing a Boc-protected piperazine in place of the piperidine-4-carboxamide, with a monoisotopic mass of 324.1546 Da . The piperazine analog introduces an additional nitrogen in the saturated ring, altering basicity (predicted pKa shift) and increasing molecular weight by ~58 Da while adding a tert-butyl carbamate moiety that substantially increases lipophilicity and steric bulk .

ADME prediction physicochemical profiling drug-likeness

Class-Level Scaffold Validation: Aminonitropyrimidine Motif Confirmed as ITPK1 Kinase/Phosphatase Inhibitor Chemotype

In a 2025 high-throughput screening campaign targeting inositol-tetrakisphosphate 1-kinase (ITPK1), aminonitropyrimidine-containing compounds (designated 7 and 8) were identified as confirmed hit matter with low micromolar to sub-micromolar potency [1]. Compound 7 showed IC₅₀ (kinase, luciferase) = 2.5 ± 1.0 μM, IC₅₀ (phosphatase, luciferase) = 1.2 ± 0.4 μM, and Kd (MST) = 1.5 ± 0.3 μM. Compound 8 demonstrated IC₅₀ (kinase) = 0.98 ± 0.22 μM, IC₅₀ (phosphatase) = 0.77 ± 0.33 μM, and Kd (MST) = 5.6 ± 2.1 μM [1]. Compound 8 was further characterized as an ATP-competitive inhibitor, increasing the apparent Kd of ATP ~75-fold in dose-response MST experiments [1]. The target compound shares the aminonitropyrimidine core with compounds 7 and 8 but uniquely appends a piperidine-4-carboxamide, a substructure not present in either reference compound.

kinase inhibition ITPK1 aminonitropyrimidine phosphatase assay

5-Nitropyrimidine Scaffold Recognized as Privileged Kinase Inhibitor Intermediate: PKC-θ and Beyond

An ultra-high-throughput screening (uHTS) campaign identified 2,4-diamino-5-nitropyrimidines as a potent and selective chemotype for PKC-θ inhibition, with lead compounds achieving IC₅₀ values as low as 12 nM [1]. Structure-activity relationship (SAR) analysis demonstrated that the 2-arylalkylamino substituent and the identity of the 4-amino substituent were both essential for achieving selectivity over a broad panel of kinases [1]. The target compound, featuring a 6-amino-5-nitropyrimidin-4-yl group with a piperidine-4-carboxamide at the 4-position, maps onto this validated pharmacophore but replaces the classical 2-arylalkylamino-4-diamino substitution pattern with a 4-piperidinecarboxamide-6-amino arrangement, offering a distinct substitution vector for selectivity engineering . Additionally, 5-nitropyrimidines serve as intermediates for bioactive nucleoside analogs including clitocine (antitumor) and tenofovir (reverse transcriptase inhibitor) [2].

PKC-theta kinase selectivity 2,4-diamino-5-nitropyrimidine high-throughput screening

Predicted ADME and Environmental Fate Differentiation: Aqueous Solubility and Biodegradation Profile

The target compound has a predicted water solubility of 2,848 mg/L at 25 °C (estimated from Log Kow) and an EPA EPISuite fragment-based estimate of 1 × 10⁶ mg/L, indicating high aqueous solubility . The predicted Log Kow (KOWWIN v1.67) is −0.56, suggesting preferential partitioning into aqueous phase . Biodegradation probability is low: BIOWIN1 (linear model) = 0.0869, BIOWIN2 (non-linear) = 0.0088, with an expert survey model (BIOWIN3) indicating a half-life of months and ready biodegradability prediction of "NO" . In contrast, the more lipophilic piperazine-Boc analog (CAS 245450-04-8, MW 324.34) would be expected to have higher LogP and lower aqueous solubility due to the Boc group and additional methylene units . The atmospheric oxidation half-life is estimated at 0.309 days (OH radical reaction, 12-hr day) .

ADME environmental fate biodegradation aqueous solubility

1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide: Highest-Confidence Research Application Scenarios


ITPK1-Focused Chemical Biology Probe Development

The target compound is a strong candidate for ITPK1-focused probe development, given the validated activity of the aminonitropyrimidine chemotype against this target. Compounds 7 and 8 achieved IC₅₀ values of 0.77–2.5 μM across ITPK1 kinase and phosphatase assays, with compound 8 demonstrating ATP-competitive inhibition (∼75-fold Kd,app ATP shift) [1]. The target compound's unique piperidine-4-carboxamide substituent provides an unexplored vector for improving potency and selectivity beyond the reference aminonitropyrimidine hits. Its high predicted aqueous solubility (2,848 mg/L) supports biochemical assay compatibility .

Novel Kinase Inhibitor Library Design Using 4,6-Disubstituted-5-nitropyrimidine Scaffolds

The 5-nitropyrimidine core is established as a privileged kinase inhibitor scaffold, with 2,4-diamino-5-nitropyrimidines achieving 12 nM potency against PKC-θ [2]. The target compound's 4,6-substitution pattern (4-piperidinecarboxamide, 6-amino) is structurally orthogonal to the classical 2,4-diamino series, enabling exploration of untapped kinase selectivity space. Pd-catalyzed amination methodology for chloro-substituted 5-nitropyrimidines provides a validated synthetic route for further derivatization [3], making this compound an ideal core scaffold for parallel library synthesis.

Hydrogen Bond-Dependent Target Engagement Assays

With 4 hydrogen bond donors and 9 hydrogen bond acceptors, including a primary carboxamide at the piperidine 4-position, the target compound is well-suited for target engagement studies where directional H-bond networks are critical . The 4-carboxamide provides two additional HBDs compared to the 3-carboxylate positional isomer (CAS 450345-78-5), offering enhanced capacity for bidentate H-bond interactions with protein hinge regions or phosphate-binding pockets. This property is directly relevant for kinase inhibitor design, where hinge-binding H-bond patterns are a conserved pharmacophoric feature [2].

Aqueous-Formulation-Compatible Biochemical Screening

The compound's predicted Log Kow of −0.56 and water solubility of 2,848 mg/L make it amenable to biochemical screening protocols requiring low organic co-solvent concentrations. Unlike more lipophilic analogs such as the piperazine-Boc derivative (CAS 245450-04-8), the target compound can be formulated in predominantly aqueous buffers, reducing DMSO-associated assay artifacts. Its zero Rule-of-5 violations and PSA of 144 Ų further support its suitability as a fragment-like or lead-like starting point for drug discovery programs .

Quote Request

Request a Quote for 1-(6-Amino-5-nitropyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.